DO34

Cat. No.:

B10798811

M. Wt:

531.5 g/mol

InChI Key:

CQGMWUWJVBKTRM-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

DO34 is a useful research compound. Its molecular formula is C26H28F3N5O4 and its molecular weight is 531.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

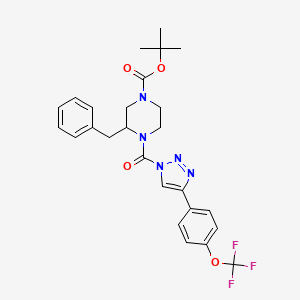

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGMWUWJVBKTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of DO34: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO34 is a potent and selective small molecule inhibitor of diacylglycerol lipases (DAGL), specifically targeting the α and β isoforms.[1] Its primary mechanism of action involves the direct inhibition of these enzymes, leading to a significant reduction in the production of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] This modulation of the endocannabinoid system underlies the diverse pharmacological effects of this compound observed in preclinical models, including its potential therapeutic applications in alcohol use disorder and inflammatory pain.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Molecular Target and Potency

The principal molecular targets of this compound are diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). This compound exhibits high potency against both isoforms, with IC50 values in the low nanomolar range.

Quantitative Data on Inhibitory Potency

| Target | IC50 (nM) | Assay System | Reference |

| Primary Targets | |||

| DAGL-α | 6 | Real-time fluorescence-based natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGL-α. | [2] |

| DAGL-β | 3-8 | Not specified in detail, but confirmed to be a potent inhibitor. | [2] |

| Off-Targets | |||

| ABHD6 | Less potent inhibition compared to DAGLs. Specific IC50 not provided, but DO53, a related compound that inhibits ABHD6 but not DAGLs, was used as a negative control in some studies. | Competitive activity-based protein profiling (ABPP). | [3] |

Mechanism of Action: Inhibition of 2-AG Synthesis and Downstream Signaling

This compound functions as a direct inhibitor of DAGL enzymes. By binding to DAGL-α and DAGL-β, it blocks the hydrolysis of diacylglycerol (DAG) into 2-AG and a free fatty acid.[5][6] This enzymatic blockade is the initial and most critical step in its mechanism of action.

Signaling Pathway

The inhibition of DAGL by this compound sets off a cascade of downstream effects, primarily centered on the reduction of 2-AG levels. 2-AG is a key endocannabinoid that acts as a retrograde messenger at synapses, binding to presynaptic cannabinoid type 1 (CB1) receptors.[7][8] This binding typically leads to a reduction in neurotransmitter release.

By decreasing the synthesis of 2-AG, this compound effectively dampens this retrograde signaling pathway.[2] This leads to a variety of physiological and behavioral effects, depending on the specific neural circuits involved. Furthermore, since 2-AG is a primary source of arachidonic acid in the brain, this compound also reduces the levels of this precursor for prostaglandin (B15479496) synthesis, which has implications for neuroinflammation.[6]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the selectivity and target engagement of this compound in a complex biological sample.

Objective: To determine the inhibitory activity and selectivity of this compound against serine hydrolases, including DAGLs and potential off-targets, in their native environment.

Methodology:

-

Proteome Preparation: Brain or cell proteomes are prepared by homogenization in a suitable buffer (e.g., phosphate-buffered saline) and subsequent centrifugation to isolate the desired cellular fraction (e.g., membrane or cytosolic).

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-rhodamine) is added to the proteome samples and incubated for a further period. This probe covalently binds to the active site of serine hydrolases that were not inhibited by this compound.

-

SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.

-

Data Analysis: A reduction in the fluorescence intensity of a specific protein band in the this compound-treated samples compared to the vehicle control indicates that this compound inhibited the activity of that enzyme. The potency (IC50) can be determined by quantifying the fluorescence intensity at different inhibitor concentrations.

In Vivo Administration and Pharmacodynamic Studies in Mice

These studies are crucial for understanding the effects of this compound in a living organism.

Objective: To assess the in vivo efficacy of this compound in modulating brain endocannabinoid levels and its behavioral effects.

Methodology:

-

Compound Formulation: this compound is dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle consists of a mixture of ethanol, Alkamuls-620 (or a similar surfactant), and saline in a 1:1:18 ratio.[3]

-

Animal Dosing: Male or female C57BL/6J mice are typically used. This compound is administered via i.p. injection at doses ranging from 1 to 100 mg/kg.[3] The specific dose and dosing regimen (e.g., single dose or repeated daily doses) depend on the experimental question.

-

Pharmacodynamic Assessment:

-

Lipidomics: At a specified time point after this compound administration (e.g., 2 hours), mice are euthanized, and brain tissue is rapidly collected and frozen. The levels of 2-AG, anandamide, and arachidonic acid are quantified using liquid chromatography-mass spectrometry (LC-MS). A significant reduction in 2-AG and arachidonic acid levels compared to vehicle-treated animals is indicative of target engagement.[3]

-

Behavioral Assays: Following this compound or vehicle administration, mice are subjected to various behavioral tests to assess the functional consequences of DAGL inhibition. Examples include:

-

-

Data Analysis: Statistical analyses (e.g., ANOVA, t-tests) are used to compare the results between this compound-treated and vehicle-treated groups.

Conclusion

The mechanism of action of this compound is well-defined, centering on its potent and selective inhibition of DAGL-α and DAGL-β. This leads to a marked reduction in the synthesis of the endocannabinoid 2-AG, thereby modulating retrograde signaling at cannabinoid receptors and reducing the availability of arachidonic acid for prostaglandin synthesis. This multifaceted mechanism provides a strong rationale for its investigation in a range of neurological and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other DAGL inhibitors.

References

- 1. Diacylglycerol lipase regulates lifespan and oxidative stress response by inversely modulating TOR signaling in Drosophila and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

DO34: A Technical Guide to a Dual Inhibitor of Diacylglycerol Lipases α and β

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO34 is a potent, selective, and centrally active small molecule that acts as a dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ).[1][2] These enzymes are the primary producers of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid in the central nervous system and peripheral tissues.[3] By inhibiting both DAGLα and DAGLβ, this compound provides a powerful tool to investigate the physiological and pathophysiological roles of 2-AG signaling and represents a promising scaffold for the development of therapeutics targeting the endocannabinoid system. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, experimental protocols for its characterization, and its effects in preclinical models.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against human DAGLα and mouse DAGLβ has been determined using a real-time, fluorescence-based natural substrate assay.[2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | Substrate | Assay System | IC50 (nM) | 95% Confidence Interval (nM) | Reference |

| Human DAGLα | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Membrane lysates from HEK293T cells expressing recombinant human DAGLα | 6 | 3–11 | [2] |

| Mouse DAGLβ | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Membrane lysates from HEK293T cells | 3-8 | Not Reported | [2] |

In Vivo Effects of this compound on Brain Endocannabinoid Levels

Intraperitoneal administration of this compound to mice leads to a significant and dose-dependent reduction in the levels of 2-AG in the brain.[4] This demonstrates the ability of this compound to cross the blood-brain barrier and engage its targets in the central nervous system.

| Animal Model | Dose (mg/kg, i.p.) | Time Point | Brain Region | Change in 2-AG Levels | Reference |

| C57Bl/6J Mice | 50 | 2 hours | Whole Brain | ~83% decrease | [4] |

| C57Bl/6J Mice | 50 | Up to 8 hours | Brain Tissue | Sustained inhibition | [2] |

Experimental Protocols

In Vitro DAGLα and DAGLβ Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method using a real-time, fluorescence-based natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGLα or mouse DAGLβ.[2]

Materials:

-

HEK293T cells

-

Expression vectors for human DAGLα or mouse DAGLβ

-

Transfection reagent

-

Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

Membrane preparation buffer (e.g., Tris-HCl buffer)

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) substrate

-

Fluorescent probe (e.g., a probe compatible with a coupled enzyme assay for glycerol (B35011) detection)

-

Coupled enzyme mix (e.g., glycerol kinase, glycerol-3-phosphate oxidase, horseradish peroxidase)

-

This compound or other test compounds

-

96-well microplates

-

Plate reader with fluorescence detection capabilities

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect with the appropriate DAGL expression vector.

-

Membrane Preparation: Harvest cells, lyse them in hypotonic buffer, and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in an appropriate buffer.

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation.

-

Add this compound or other test compounds at various concentrations and pre-incubate.

-

Initiate the reaction by adding the SAG substrate and the coupled enzyme mix containing the fluorescent probe.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Administration of this compound and Measurement of Brain 2-AG Levels

This protocol describes a general procedure for administering this compound to mice and subsequently measuring its effect on brain 2-AG levels.[4]

Materials:

-

C57Bl/6J mice

-

This compound

-

Vehicle solution (e.g., a mixture of ethanol, Alkamuls-620, and saline in a 1:1:18 ratio)[4]

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Equipment for euthanasia and brain tissue collection

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standards for 2-AG quantification (e.g., deuterated 2-AG)

Methodology:

-

Animal Handling and Dosing: Acclimatize mice to the experimental conditions. Prepare the this compound solution in the vehicle. Administer this compound or vehicle to the mice via i.p. injection at the desired dose (e.g., 30-50 mg/kg).[4]

-

Tissue Collection: At the desired time point post-injection (e.g., 2 hours), euthanize the mice and rapidly dissect the brain.[4] Snap-freeze the brain tissue in liquid nitrogen to halt enzymatic activity.

-

Lipid Extraction: Homogenize the brain tissue and extract the lipids using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction). Add an internal standard during the extraction process for accurate quantification.

-

LC-MS/MS Analysis: Analyze the lipid extracts using an LC-MS/MS system to separate and quantify the levels of 2-AG.

-

Data Analysis: Normalize the 2-AG levels to the internal standard and compare the levels between the this compound-treated and vehicle-treated groups.

Visualizations

References

The Role of DO34 in Elucidating Endocannabinoid System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory network involved in a myriad of physiological processes, making it a significant target for therapeutic intervention. A key component of this system is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), the synthesis of which is primarily catalyzed by diacylglycerol lipases α and β (DAGLα and DAGLβ). The small molecule inhibitor DO34 has emerged as a pivotal chemical probe for dissecting the functional roles of 2-AG signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and its application in studying ECS-related signaling pathways.

Introduction to this compound

This compound is a potent, dual inhibitor of DAGLα and DAGLβ. By blocking the synthesis of 2-AG, this compound serves as a powerful tool to investigate the physiological and pathophysiological roles of this endocannabinoid. Its utility spans from in vitro enzymatic assays to in vivo behavioral studies, offering insights into the therapeutic potential of modulating 2-AG levels.

Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of DAGLα and DAGLβ. It targets the active site serine residue of these enzymes, thereby preventing the hydrolysis of diacylglycerol to 2-AG. This leads to a significant and sustained reduction of 2-AG levels in various tissues, including the brain. It is important to note that this compound also exhibits off-target activity, most notably against the serine hydrolase α/β-hydrolase domain-containing 6 (ABHD6), which is also involved in 2-AG metabolism.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various assays. The following tables summarize the key quantitative data for this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| Human DAGLα | In vitro enzymatic assay | 6 | [1] |

| Human DAGLβ | In vitro enzymatic assay | 3-8 | [1] |

| Mouse ABHD6 | Competitive ABPP | Potent inhibition | [2] |

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Species | Dose (mg/kg, i.p.) | Effect | Time Point | Reference |

| Brain 2-AG Levels | Mouse | 30 | ~83% reduction | 2 hours | [2] |

| Brain Anandamide (AEA) Levels | Mouse | 30 | ~42% reduction | 2 hours | [2] |

| Brain Arachidonic Acid (AA) Levels | Mouse | 30 | ~58% reduction | 2 hours | [2] |

Table 2: In Vivo Effects of this compound on Endocannabinoid Levels in the Brain

Signaling Pathways

This compound's primary effect is the disruption of the 2-AG signaling cascade. The following diagrams illustrate the canonical 2-AG synthesis pathway and the mechanism of retrograde signaling, which are inhibited by this compound.

Caption: 2-AG Synthesis and Retrograde Signaling Pathway. This diagram illustrates the synthesis of 2-arachidonoylglycerol (2-AG) in the postsynaptic terminal and its retrograde signaling to presynaptic CB1 receptors, a process inhibited by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies utilizing this compound. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following outlines provide a solid foundation for experimental design.

In Vitro DAGL Activity Assay

This assay measures the enzymatic activity of DAGL in the presence of inhibitors like this compound.

Principle: Recombinant human DAGLα or DAGLβ is incubated with a substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), and the production of 2-AG is quantified, typically by LC-MS/MS.

General Protocol:

-

Enzyme Preparation: Use membrane preparations from HEK293T cells overexpressing human DAGLα or DAGLβ.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in assay buffer for a specified time (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate SAG.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes) at 37°C by adding an organic solvent (e.g., ice-cold acetone).

-

Quantification: Extract the lipids and quantify the amount of 2-AG produced using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to assess the selectivity of this compound against other serine hydrolases in a complex proteome.

Principle: A complex proteome (e.g., brain lysate) is pre-incubated with this compound, followed by the addition of a broad-spectrum serine hydrolase activity-based probe (ABP) that is tagged with a reporter (e.g., a fluorophore or biotin). The ability of this compound to block the binding of the ABP to its targets is then visualized or quantified.

General Protocol:

-

Proteome Preparation: Prepare a soluble proteome from mouse brain or other relevant tissue.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with a range of this compound concentrations for 30 minutes at room temperature.

-

Probe Labeling: Add a fluorescently tagged serine hydrolase probe (e.g., FP-Rhodamine) and incubate for another 30 minutes.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.

-

Visualization: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

-

Analysis: The reduction in fluorescence intensity of a particular band in the presence of this compound indicates inhibition of that enzyme.

Caption: Competitive ABPP Experimental Workflow. This diagram outlines the key steps in a competitive activity-based protein profiling experiment to assess the selectivity of an inhibitor like this compound.

LPS-Induced Inflammatory Pain Model in Mice

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of this compound.

Principle: Intraplantar injection of lipopolysaccharide (LPS) in mice induces a local inflammatory response characterized by paw edema and hyperalgesia (increased sensitivity to pain). The ability of this compound to attenuate these responses is measured.

General Protocol:

-

Animal Acclimatization: Acclimate male C57BL/6J mice to the testing environment.

-

Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle intraperitoneally (i.p.).

-

LPS Injection: After a set pre-treatment time (e.g., 1-2 hours), inject LPS (e.g., 1 µg) into the plantar surface of one hind paw.

-

Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points post-LPS injection.

-

Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).

-

Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups.

Electrophysiological Recording of Depolarization-Induced Suppression of Excitation/Inhibition (DSE/DSI)

These electrophysiological techniques are used to measure endocannabinoid-mediated retrograde signaling at synapses, which is dependent on 2-AG.

Principle: In brain slices (e.g., hippocampus or cerebellum), depolarization of a postsynaptic neuron leads to the synthesis and release of 2-AG, which retrogradely suppresses neurotransmitter release from the presynaptic terminal. This suppression (DSE for excitatory synapses, DSI for inhibitory synapses) is measured as a transient reduction in the amplitude of postsynaptic currents.

General Protocol:

-

Brain Slice Preparation: Prepare acute brain slices from mice or rats.

-

Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from a postsynaptic neuron (e.g., a hippocampal CA1 pyramidal neuron).

-

Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

-

Induction of DSE/DSI: Induce DSE or DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).

-

Post-Depolarization Recording: Continue to record EPSCs or IPSCs to observe the transient suppression.

-

Pharmacology: Bath apply this compound (e.g., 1-10 µM) to the slice and repeat the DSE/DSI induction protocol to determine if the suppression is blocked.

Quantification of Endocannabinoids in Brain Tissue by LC-MS/MS

This protocol details the extraction and quantification of 2-AG and other endocannabinoids from brain tissue.

Principle: Lipids are extracted from brain tissue, and the levels of specific endocannabinoids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.

General Protocol:

-

Tissue Collection: Rapidly dissect and freeze the brain region of interest (e.g., hippocampus, striatum) to minimize post-mortem changes in endocannabinoid levels.

-

Homogenization: Homogenize the frozen tissue in a solvent mixture (e.g., acetonitrile) containing deuterated internal standards for 2-AG and other analytes.

-

Lipid Extraction: Perform a lipid extraction, for example, by a two-step extraction with ethyl acetate.

-

Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute the analytes into the mass spectrometer. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of each endocannabinoid and its corresponding internal standard.

-

Quantification: Generate a standard curve for each analyte and calculate the concentration in the brain tissue, normalized to the tissue weight.

Conclusion

This compound is an indispensable pharmacological tool for researchers studying the endocannabinoid system. Its potent and dual inhibition of DAGLα and DAGLβ allows for the acute and reversible manipulation of 2-AG signaling, providing a complementary approach to genetic models. While its off-target activity necessitates careful experimental design and interpretation, the use of appropriate controls can mitigate these concerns. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this compound in their research to unravel the complexities of the endocannabinoid system and explore its therapeutic potential.

References

Investigating 2-Arachidonoylglycerol (2-AG) Biosynthesis with the Diacylglycerol Lipase Inhibitor DO34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of DO34, a potent dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and beta (DAGLβ), to investigate the biosynthesis and physiological roles of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This document details the primary synthesis pathways of 2-AG, the mechanism of action of this compound, quantitative data on its effects, and key experimental protocols.

Introduction to 2-AG Biosynthesis

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, acting as a full agonist at both CB1 and CB2 cannabinoid receptors.[1] It is a critical retrograde messenger that modulates synaptic transmission and is implicated in a wide range of physiological processes, including pain, inflammation, anxiety, and neuroprotection.[2][3][4][5]

Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal stimulation.[6][7] The primary and most well-characterized pathway for 2-AG synthesis involves the sequential action of two enzymes.[5][8][9] First, Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate diacylglycerol (DAG).[10] Subsequently, a diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG.[1][8] The two main isoforms of this enzyme are DAGLα and DAGLβ, with DAGLα being the primary isoform responsible for 2-AG production in the adult brain.[2][11][12]

This compound: A Pharmacological Tool for Probing 2-AG Synthesis

This compound is a selective and potent small-molecule inhibitor of both DAGLα and DAGLβ.[13][14] It serves as an invaluable chemical probe for studying the functional consequences of acute 2-AG depletion in both in vitro and in vivo models. By blocking the rate-limiting step in the canonical 2-AG biosynthesis pathway, this compound allows researchers to investigate the direct roles of 2-AG signaling in various biological processes. Structurally related analogs, such as DO53, which are inactive against DAGLs but may retain off-target activity (e.g., against ABHD6), are often used as negative controls to confirm that the observed effects are specifically due to DAGL inhibition.[2][13]

Signaling Pathways and Mechanism of Action

The canonical pathway of 2-AG synthesis is initiated by stimuli that increase intracellular calcium or activate Gq/11-coupled receptors, leading to the activation of PLCβ.[8] The subsequent inhibition of DAGL by this compound effectively shuts down this primary production route.

The logical flow of this compound's action is a direct chain of events from enzyme inhibition to the reduction of the signaling lipid, which in turn produces measurable physiological outcomes.

Quantitative Data on this compound

The efficacy of this compound has been quantified across various in vitro and in vivo studies. The tables below summarize key data regarding its inhibitory potency and its effects on lipid levels in the brain.

Table 1: In Vitro Inhibitory Potency of this compound against Diacylglycerol Lipases

| Target | Assay Type | IC₅₀ Value (nM) | Source |

|---|---|---|---|

| Human DAGLα | SAG Substrate Assay | 6 | [14] |

| Mouse DAGLβ | SAG Substrate Assay | 3-8 | [14] |

| Mouse DAGLα | Competitive ABPP (DH379 probe) | 0.5 - 1.2 | [14] |

| Mouse DAGLβ | Competitive ABPP (HT-01 probe) | 2.3 - 4.8 |[14] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ABPP (Activity-Based Protein Profiling) and SAG (1-stearoyl-2-arachidonoyl-sn-glycerol) substrate assays are different methods to measure enzyme activity.

Table 2: In Vivo Effects of this compound on Mouse Brain Lipid Levels

| Compound | Dose (mg/kg, i.p.) | Time Point | Percent Reduction (vs. Vehicle) | Source |

|---|---|---|---|---|

| 2-AG | 30 | 2 hours | ~83% | [13] |

| Anandamide (AEA) | 30 | 2 hours | ~42% | [13] |

| Arachidonic Acid (AA) | 30 | 2 hours | ~58% | [13] |

| 2-AG | 50 | 4 hours | >90% | [14] |

| Prostaglandins (PGE₂, PGD₂) | 50 | 4 hours | ~70-80% |[14] |

i.p. = intraperitoneal administration.

Experimental Protocols

Detailed and consistent methodologies are crucial for accurately investigating the effects of this compound. Below are synthesized protocols based on published literature.

Protocol 1: In Vivo Administration of this compound in Mice

This protocol describes the preparation and administration of this compound for in vivo studies, adapted from methodologies reported in the literature.[13]

-

Vehicle Preparation : Prepare a vehicle solution consisting of ethanol, Alkamuls-620 (a non-ionic surfactant), and saline (0.9% NaCl) in a 1:1:18 ratio.

-

This compound Solution Preparation : Dissolve this compound in the vehicle solution to the desired final concentration (e.g., for a 30 mg/kg dose, prepare a 3 mg/mL solution). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary. A similar solution should be prepared for the negative control compound (e.g., DO53) if used.

-

Administration : Administer the this compound solution, control solution, or vehicle via intraperitoneal (i.p.) injection. The typical injection volume is 10 µL per gram of body mass.

-

Timing : Conduct behavioral testing or tissue collection at the desired time point post-injection (e.g., 2 hours), as the effects of this compound on 2-AG levels are rapid and sustained.[2][14]

Protocol 2: General Method for Endocannabinoid Quantification by LC-MS/MS

Quantifying the profound but transient changes in endocannabinoid levels requires rapid and careful sample handling to prevent post-mortem artifacts.[15]

-

Tissue Harvesting : Euthanize animals via a method that minimizes post-mortem lipid level fluctuations, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the brain or tissue of interest in liquid nitrogen.

-

Homogenization : Homogenize the frozen tissue samples in a suitable buffer, typically at a cold temperature (e.g., on ice). A common homogenization buffer is a mixture of an organic solvent like methanol (B129727) and a buffer such as Tris-HCl, containing internal standards (deuterated versions of the analytes, e.g., 2-AG-d8 and AEA-d8) for accurate quantification.

-

Lipid Extraction : Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves adding chloroform (B151607) and water (or an acidic buffer) to the homogenate, vortexing, and centrifuging to separate the organic and aqueous layers. The lower organic phase, containing the lipids, is collected.

-

Sample Cleanup : Evaporate the solvent from the organic phase under a stream of nitrogen. The dried lipid extract can be reconstituted in a smaller volume of a suitable solvent (e.g., methanol or acetonitrile) and may be further purified using solid-phase extraction (SPE) to remove interfering substances.[15][16]

-

LC-MS/MS Analysis : Analyze the final extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analytes are separated by reverse-phase chromatography and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[17]

Typical Experimental Workflow

Investigating the role of 2-AG using this compound typically follows a structured workflow from in vivo manipulation to ex vivo analysis. This ensures that behavioral or physiological observations can be directly correlated with the biochemical changes in the target lipid pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice [frontiersin.org]

- 4. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol Lipaseα (DAGLα) and DAGLβ Cooperatively Regulate the Production of 2-Arachidonoyl Glycerol in Autaptic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of DO34, a potent and selective dual inhibitor of diacylglycerol lipase (B570770) α (DAGLα) and diacylglycerol lipase β (DAGLβ). It is intended to serve as a foundational resource for researchers utilizing this compound in preclinical studies, with a focus on its applications in neuroinflammation, fear and anxiety-related behaviors, and alcohol consumption models.

Introduction to this compound

This compound is a small molecule inhibitor that targets the diacylglycerol lipase (DAGL) enzymes, specifically DAGLα and DAGLβ.[1][2] These enzymes are critical for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key retrograde messenger in the central nervous system. By inhibiting DAGL, this compound effectively reduces the levels of 2-AG in the brain, making it a valuable tool for elucidating the role of the 2-AG signaling pathway in various physiological and pathological processes.[1][3] Its central activity and potency have led to its use in a range of preclinical models to investigate the therapeutic potential of modulating the endocannabinoid system.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₆H₂₈F₃N₅O₄ |

| Molecular Weight | 531.53 g/mol |

| CAS Number | 1848233-58-8 |

| Appearance | White to light yellow solid |

| Purity | >99% (as reported by vendors) |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |

Data sourced from MedChemExpress and TargetMol.[1][2]

Core Scientific Applications and Methodologies

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the activity of DAGLα and DAGLβ, the primary enzymes responsible for the synthesis of 2-AG. In the canonical endocannabinoid signaling pathway, neuronal stimulation leads to an influx of calcium and activation of Gq-coupled receptors, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG is then converted to 2-AG by DAGL. 2-AG acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal, where it binds to and activates cannabinoid receptor 1 (CB1). This activation of CB1 receptors leads to the suppression of neurotransmitter release, thereby modulating synaptic transmission. By blocking the conversion of DAG to 2-AG, this compound disrupts this entire signaling cascade.

In Vitro Bioactivity

This compound is a potent inhibitor of both DAGLα and DAGLβ. The following table summarizes its in vitro inhibitory activity.

| Target | IC₅₀ | Assay System |

| DAGLα | 6 nM | Real-time, fluorescence-based natural substrate assay with membrane lysates from HEK293T cells expressing recombinant human DAGLα. |

| DAGLβ | 3-8 nM | Not specified in detail, but confirmed to be a potent inhibitor. |

Data sourced from MedChemExpress and TargetMol.[1][2]

Primary Research Application: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model

This compound has been effectively used to study the role of the endocannabinoid system in inflammatory pain.

| Animal Model | This compound Dose | Key Findings |

| Male C57BL/6J and ICR mice | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently reversed LPS-induced mechanical and cold allodynia.[3] |

| Male C57BL/6J and ICR mice | 30 mg/kg (i.p.) | Antiallodynic effects did not show tolerance after 6 days of repeated administration.[3] |

| Male C57BL/6J and ICR mice | 30 mg/kg (i.p.) | Significantly decreased whole-brain levels of 2-AG (~83%), anandamide (B1667382) (~42%), and arachidonic acid (~58%).[3] |

digraph "LPS_Pain_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Animal_Model" [label="Adult male C57BL/6J or ICR mice\n(23-40g)"]; "Habituation" [label="Habituate mice to testing environment\n(e.g., wire mesh screen for von Frey test)"]; "Baseline_Nociception" [label="Assess baseline mechanical and cold sensitivity\n(von Frey and acetone (B3395972) tests)"]; "LPS_Injection" [label="Induce inflammation via\nintraperitoneal (i.p.) injection of LPS"]; "DO34_Administration" [label="Administer this compound or vehicle (i.p.)\n(Doses: 1, 3, 10, 30 mg/kg)"]; "Nociceptive_Testing" [label="Assess mechanical and cold allodynia\nat specified time points post-DO34 injection"]; "Data_Analysis" [label="Analyze paw withdrawal thresholds (von Frey)\nand flinching/licking duration (acetone)"];

"Animal_Model" -> "Habituation"; "Habituation" -> "Baseline_Nociception"; "Baseline_Nociception" -> "LPS_Injection"; "LPS_Injection" -> "DO34_Administration"; "DO34_Administration" -> "Nociceptive_Testing"; "Nociceptive_Testing" -> "Data_Analysis"; }

-

Animals: Adult male C57BL/6J and ICR mice (23–40 g) are used in these experiments.[3]

-

Drug Formulation and Administration:

-

This compound is dissolved in a vehicle solution consisting of ethanol (B145695), Alkamuls-620, and saline (0.9% NaCl) in a 1:1:18 ratio.[1]

-

All drugs are administered via intraperitoneal (i.p.) injection at a volume of 10 µL/g of body mass.[1]

-

-

LPS Inflammatory Pain Model:

-

Inflammation is induced by an i.p. injection of lipopolysaccharide.

-

-

Behavioral Assessment of Nociception:

-

Mechanical Allodynia (von Frey Test):

-

Mice are placed on a wire mesh screen and allowed to habituate.

-

Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

-

Cold Allodynia (Acetone Test):

-

A drop of acetone is applied to the plantar surface of the hind paw.

-

The duration of flinching, licking, or biting of the paw is recorded.

-

-

-

Experimental Timeline:

-

Baseline nociceptive responses are assessed before any injections.

-

LPS is administered to induce inflammation.

-

This compound or vehicle is administered at various doses.

-

Nociceptive testing is performed at different time points (e.g., 30 minutes, 2 hours, 8 hours) after this compound administration to determine the onset and duration of its effects.[1]

-

-

Data Analysis:

-

The 50% paw withdrawal threshold is calculated for the von Frey test.

-

The total time spent flinching or licking is quantified for the acetone test.

-

Data are typically analyzed using ANOVA followed by post-hoc tests to compare between treatment groups.

-

Primary Research Application: Fear Extinction Model

This compound is utilized to investigate the role of 2-AG signaling in the acquisition and extinction of learned fear.

| Animal Model | This compound Dose | Key Findings |

| Male and female C57BL/6J mice | 50 mg/kg (i.p.) | Impaired extinction learning in an auditory cue fear-conditioning paradigm. |

| Male and female C57BL/6J mice | Not specified | Did not increase unconditioned freezing. |

digraph "Fear_Extinction_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Day1" [label="Day 1: Fear Conditioning\n(Tone-Shock Pairings in Context A)"]; "Day2" [label="Day 2: Extinction Training\n(this compound/Vehicle Administration 2h prior)\n(Repeated Tone Presentations in Context B)"]; "Day3" [label="Day 3: Extinction Recall\n(Tone Presentations in Context B)"]; "Freezing_Measurement" [label="Measure Freezing Behavior\n(Absence of movement except for breathing)"];

"Day1" -> "Day2"; "Day2" -> "Day3"; "Day1" -> "Freezing_Measurement" [style=dotted]; "Day2" -> "Freezing_Measurement" [style=dotted]; "Day3" -> "Freezing_Measurement" [style=dotted]; }

-

Animals: Adult male and female C57BL/6J mice are used.

-

Apparatus: Standard fear conditioning chambers with a grid floor for foot shocks and distinct contexts (e.g., different lighting, odors, and wall textures) for conditioning and extinction.

-

Fear Conditioning (Day 1):

-

Mice are placed in Context A.

-

After a habituation period, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, which co-terminates with a mild foot shock (unconditioned stimulus, US).

-

This pairing is repeated several times.

-

-

Extinction Training (Day 2):

-

This compound or vehicle is administered 2 hours prior to the session.

-

Mice are placed in a novel context (Context B) to minimize context-dependent fear.

-

The auditory cue (CS) is repeatedly presented without the foot shock.

-

-

Extinction Recall (Day 3):

-

Mice are returned to Context B.

-

The auditory cue is presented again without the foot shock to assess the retention of extinction learning.

-

-

Behavioral Measurement:

-

The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration.

-

Freezing behavior is typically scored automatically by video analysis software.

-

-

Data Analysis:

-

The percentage of time spent freezing during the presentation of the auditory cue is calculated.

-

Data are analyzed using repeated measures ANOVA to assess differences in freezing across trials and between treatment groups.

-

Primary Research Application: Alcohol Consumption Model

This compound is employed to explore the involvement of the endocannabinoid system in alcohol-seeking and consumption behaviors.

| Animal Model | This compound Dose | Key Findings |

| Male and female C57BL/6J mice | 50 mg/kg (i.p.) | Reduced alcohol preference and consumption in a two-bottle choice paradigm.[4] |

| Male and female C57BL/6J mice | 50 mg/kg (i.p.) | Did not significantly alter total fluid consumption.[4] |

digraph "Alcohol_Consumption_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Acclimation" [label="Single-house mice with ad libitum\nfood and water"]; "Baseline_Drinking" [label="Establish stable baseline alcohol consumption\n(e.g., 2-bottle choice: 15% ethanol vs. water for several weeks)"]; "Treatment_Phase" [label="Administer this compound (50 mg/kg, i.p.) or vehicle\nfor a set number of consecutive days"]; "Measurement" [label="Measure daily ethanol and water consumption\n(by weighing bottles)"]; "Data_Calculation" [label="Calculate ethanol preference (ethanol intake / total fluid intake)\nand consumption (g/kg/day)"];

"Acclimation" -> "Baseline_Drinking"; "Baseline_Drinking" -> "Treatment_Phase"; "Treatment_Phase" -> "Measurement"; "Measurement" -> "Data_Calculation"; }

-

Animals: Adult male and female C57BL/6J mice are used.

-

Housing: Mice are singly housed to accurately measure individual fluid consumption.

-

Two-Bottle Choice Paradigm:

-

Experimental Procedure:

-

A stable baseline of alcohol consumption is established over several weeks.

-

Once a stable baseline is achieved, mice are treated with this compound (50 mg/kg, i.p.) or vehicle for a predetermined period (e.g., 3 consecutive days).[4]

-

Ethanol and water consumption are measured daily by weighing the drinking bottles.

-

-

Data Analysis:

-

Ethanol Consumption: Calculated in g/kg of body weight per day.

-

Ethanol Preference: Calculated as the volume of ethanol consumed divided by the total volume of fluid consumed.

-

Statistical analysis, such as a two-way repeated measures ANOVA, is used to compare consumption and preference between the this compound and vehicle groups over time.

-

Disclaimer: This document is intended for research purposes only. The experimental protocols provided are summaries of published methodologies and should be adapted and optimized for specific experimental conditions and institutional guidelines.

References

- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [cora.ucc.ie]

- 3. Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

DO34's effects on 2-arachidonoylglycerol (2-AG) levels

An In-depth Technical Guide to the Effects of DO34 on 2-Arachidonoylglycerol (B1664049) (2-AG) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly potent, selective, and centrally active inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking DAGL, this compound effectively reduces the levels of 2-AG in the brain and other tissues. This whitepaper provides a comprehensive technical overview of the effects of this compound on 2-AG levels, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

The endocannabinoid system is a critical neuromodulatory system, with 2-AG being the most abundant endocannabinoid ligand in the central nervous system. 2-AG is synthesized on-demand from membrane phospholipids. The canonical pathway involves the conversion of diacylglycerol (DAG) to 2-AG by the action of two key enzymes, DAGLα and DAGLβ. This compound acts as a potent inhibitor of both DAGLα and DAGLβ, thereby blocking the rate-limiting step in 2-AG synthesis. This inhibition leads to a significant and rapid reduction in basal and stimulus-induced 2-AG levels.

Figure 1: Biochemical pathway of 2-AG synthesis and the inhibitory action of this compound.

Quantitative Effects of this compound on 2-AG Levels

This compound administration results in a substantial and dose-dependent decrease in 2-AG levels in various experimental models. The following tables summarize the quantitative data from key studies.

Table 1: In Vivo Effects of this compound on Brain Endocannabinoid Levels

| Species | Dose (Route) | Tissue | Time Post-Admin. | % Change in 2-AG | Other Effects | Reference |

| Mouse | 30 mg/kg (i.p.) | Whole Brain | 2 hours | ~83% decrease | ~42% decrease in Anandamide (B1667382) (AEA); ~58% decrease in Arachidonic Acid (AA) | [1] |

| Mouse | 50 mg/kg (i.p.) | Brain | 2 hours | Significant decrease | Near-complete elimination of measurable 2-AG reported. | |

| Mouse | 30 mg/kg (i.p.) | Ipsilateral Cortex (TBI model) | 4 days | Almost complete block of 2-AG synthesis | Also blocked MJN110-induced elevation of 2-AG. | N/A |

Table 2: In Vitro Effects and Potency of this compound

| System | Substrate | This compound Conc. | Effect on 2-AG | IC₅₀ | Reference |

| HEK-DAGLα cells | S-AG (25 µM) | 1 µM | ~70% decrease in S-AG mediated 2-AG increase | Not specified | |

| Recombinant human DAGLα | SAG | Not specified | Inhibition of SAG to 2-AG conversion | 6 nM | N/A |

| HEK293T cells | Not specified | 10 nM | Blocked Bradykinin and ATP-triggered 2-AG production | Not specified |

Detailed Experimental Protocols

Reproducibility in scientific research hinges on detailed methodologies. Below are summaries of protocols used to assess the impact of this compound on 2-AG levels.

Protocol 1: In Vivo Quantification of Endocannabinoids in Mouse Brain

This protocol is a composite based on methodologies described in studies investigating the in vivo effects of this compound.

-

Animal Model: C57BL/6J mice are commonly used.

-

Drug Formulation and Administration:

-

This compound is dissolved in a vehicle solution, frequently a mixture of ethanol, a surfactant like Kolliphor (or Alkamuls-620), and saline (0.9% NaCl) in a 1:1:18 ratio.[1]

-

The solution is administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[1] Doses typically range from 30 mg/kg to 50 mg/kg.[1]

-

-

Tissue Collection:

-

At a specified time point post-injection (e.g., 2 hours), animals are euthanized via cervical dislocation or focused microwave irradiation to prevent post-mortem fluctuations in endocannabinoid levels.

-

The brain is rapidly excised, and specific regions (or the whole brain) are dissected on an ice-cold surface, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

-

Lipid Extraction and Quantification:

-

Brain tissue is weighed and homogenized in a solvent mixture, typically containing methyl formate (B1220265) or ethyl acetate/heptane, along with internal standards (e.g., deuterated 2-AG).

-

Lipids are extracted using solid-phase or liquid-liquid extraction methods.

-

The lipid extract is dried and reconstituted in a suitable solvent for analysis.

-

Quantification of 2-AG, anandamide (AEA), and arachidonic acid (AA) is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Figure 2: Standard experimental workflow for in vivo analysis of this compound's effects.

Protocol 2: In Vitro DAGL Activity Assay

This protocol is based on the methodology for assessing direct enzymatic inhibition.

-

System: Membrane lysates from HEK293T cells overexpressing recombinant human DAGLα.

-

Substrate: A natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), is used.

-

Inhibition Assay:

-

Varying concentrations of this compound are pre-incubated with the DAGLα-containing membrane lysates.

-

The enzymatic reaction is initiated by the addition of the SAG substrate.

-

The conversion of SAG to 2-AG is monitored over time. This can be done using a real-time, fluorescence-based assay or by stopping the reaction at specific time points and quantifying 2-AG via LC-MS/MS.

-

-

Data Analysis:

-

The rate of 2-AG formation is measured for each concentration of this compound.

-

The data are plotted as percent inhibition versus inhibitor concentration.

-

The half-maximal inhibitory concentration (IC₅₀) value is calculated by fitting the data to a dose-response curve.

-

Downstream Signaling and Physiological Consequences

The reduction of 2-AG levels by this compound has profound effects on downstream signaling cascades and physiological processes.

-

Cannabinoid Receptor Signaling: As the primary endogenous agonist for CB1 and CB2 receptors, a reduction in 2-AG leads to decreased tonic and phasic activation of these receptors. This has been shown to impair various forms of synaptic plasticity, including depolarization-induced suppression of excitation (DSE) and inhibition (DSI).[1]

-

Arachidonic Acid Pathway: Monoacylglycerol lipase (MAGL) hydrolyzes 2-AG into arachidonic acid (AA), a key precursor for prostaglandins (PGs), which are potent inflammatory mediators. By reducing the available 2-AG substrate pool, this compound consequently decreases the production of AA and downstream PGs, which may contribute to its anti-inflammatory and neuroprotective effects.[1]

Figure 3: Logical flow from this compound administration to physiological outcomes.

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of the 2-AG signaling pathway. It robustly and reliably decreases 2-AG levels both in vitro and in vivo. The quantitative data consistently demonstrate a profound reduction (>70-80%) in brain 2-AG following systemic administration. This acute depletion of 2-AG provides researchers with a method to probe the physiological functions of this key endocannabinoid, from synaptic transmission to neuroinflammation and behavior. The detailed protocols and mechanistic diagrams provided in this guide serve as a technical resource for professionals in neuroscience research and drug development.

References

The Pharmacological Profile of DO34: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DO34 is a potent and selective inhibitor of diacylglycerol lipase (B570770) (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By targeting DAGLα and DAGLβ isoforms, this compound offers a powerful tool to investigate the physiological and pathophysiological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and a visualization of its impact on relevant signaling pathways.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, appetite, and mood. 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid that activates both CB1 and CB2 cannabinoid receptors. Its synthesis is primarily mediated by the diacylglycerol lipases, DAGLα and DAGLβ. The development of selective inhibitors for these enzymes is paramount for elucidating the specific functions of 2-AG signaling and for the potential development of novel therapeutics. This compound has emerged as a valuable pharmacological tool for this purpose, demonstrating high potency and selectivity for both DAGL isoforms.

Mechanism of Action

This compound acts as an inhibitor of diacylglycerol lipase, thereby blocking the conversion of diacylglycerol (DAG) to 2-AG. This reduction in 2-AG levels leads to decreased activation of cannabinoid receptors CB1 and CB2, modulating downstream signaling cascades involved in neurotransmission and immune responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and efficacy in various assays.

| Parameter | Target | Value | Assay System | Reference |

| IC50 | DAGLα | 6 nM | Recombinant human DAGLα in HEK293T cell lysates | [1] |

| IC50 | DAGLβ | 3-8 nM | Recombinant mouse DAGLβ in HEK293T cell lysates | [1] |

Table 1: In Vitro Potency of this compound

| Parameter | Effect | Value (ED50) | Animal Model | Reference |

| ED50 | Reversal of LPS-induced mechanical allodynia | 6.1 mg/kg | Mouse | [2] |

| ED50 | Reversal of LPS-induced cold allodynia | 4.5 mg/kg | Mouse | [2] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

This compound modulates the endocannabinoid signaling pathway by inhibiting the production of 2-AG. The following diagram illustrates the canonical endocannabinoid signaling pathway and the point of intervention for this compound.

Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of this compound on DAGLα and DAGLβ using a radiometric assay.

Materials:

-

Recombinant human DAGLα or mouse DAGLβ expressed in HEK293T cell lysates.

-

1-stearoyl-2-[1-14C]arachidonoyl-sn-glycerol ([14C]SAG) as substrate.

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

This compound stock solution (in DMSO).

-

Thin-layer chromatography (TLC) plates.

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, add the cell lysate containing the DAGL enzyme.

-

Add the this compound dilution or vehicle (DMSO) to the tube and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the [14C]SAG substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

-

Extract the lipids from the reaction mixture.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the substrate ([14C]SAG) from the product ([14C]2-AG).

-

Visualize the radiolabeled spots using a phosphorimager or by scraping the corresponding silica (B1680970) gel sections and quantifying the radioactivity using a scintillation counter.

-

Calculate the percentage of DAGL activity inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for the radiometric DAGL activity assay.

In Vivo Assessment of Mechanical Allodynia (Von Frey Test)

This protocol details the procedure for assessing the effect of this compound on mechanical allodynia in a mouse model of inflammatory pain induced by lipopolysaccharide (LPS).[2]

Materials:

-

Male C57BL/6J mice.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound solution for intraperitoneal (i.p.) injection.

-

Vehicle solution (e.g., 1:1:18 ethanol:alkamuls-620:saline).[2]

-

Von Frey filaments of varying calibrated forces.

-

Elevated wire mesh platform with individual testing chambers.

Procedure:

-

Habituate the mice to the testing environment for at least 30 minutes daily for 2-3 days prior to the experiment.

-

Induce inflammatory pain by injecting LPS (e.g., 1 mg/kg, i.p.).

-

At a predetermined time after LPS injection (e.g., 24 hours), administer this compound or vehicle i.p. at the desired dose.

-

At various time points post-drug administration (e.g., 1, 2, 4 hours), place the mice in the individual chambers on the wire mesh platform and allow them to acclimate.

-

Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause a slight bend in the filament, holding for 3-5 seconds.

-

A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.

-

Determine the paw withdrawal threshold (PWT) using the up-down method, starting with a mid-range filament.

-

Analyze the data to compare the PWT of this compound-treated mice to vehicle-treated controls.

Caption: Experimental workflow for the in vivo Von Frey test.

In Vivo Assessment of Cold Allodynia (Acetone Test)

This protocol outlines the procedure for evaluating the effect of this compound on cold allodynia in an LPS-induced inflammatory pain model in mice.[2]

Materials:

-

Male C57BL/6J mice.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound solution for i.p. injection.

-

Vehicle solution.

-

Elevated wire mesh platform with individual testing chambers.

-

Syringe with a blunted needle or a pipette for acetone application.

-

Timer.

Procedure:

-

Follow steps 1-4 as described in the Von Frey Test protocol.

-

Apply a small drop of acetone to the plantar surface of the hind paw, ensuring the applicator does not touch the paw.

-

Immediately start a timer and observe the mouse's behavior for a set period (e.g., 1 minute).

-

Record the total time the mouse spends lifting, flinching, or licking the paw as a measure of the response to the cold stimulus.

-

Repeat the acetone application several times with an interval between applications (e.g., 5 minutes).

-

Calculate the average response duration for each mouse.

-

Analyze the data to compare the response of this compound-treated mice to vehicle-treated controls.

Pharmacokinetics

Currently, there is limited publicly available information specifically detailing the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound. Preclinical studies have primarily utilized intraperitoneal administration in rodents.[3][4] Further research is required to fully characterize its pharmacokinetic parameters, including oral bioavailability, plasma protein binding, metabolic pathways, and clearance rates, which are crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a highly valuable research tool for investigating the endocannabinoid system. Its potent and selective inhibition of DAGLα and DAGLβ allows for the precise modulation of 2-AG signaling in both in vitro and in vivo settings. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting diacylglycerol lipases. Future work should focus on a comprehensive characterization of its pharmacokinetic properties to facilitate its translation into clinical applications.

References

- 1. Application of quantitative pharmacology analysis to support early clinical development of oncology drugs: dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

DO34: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO34 is a potent and selective irreversible inhibitor of diacylglycerol lipases (DAGL), with high affinity for both DAGLα and DAGLβ isoforms. As a crucial research tool, this compound allows for the acute and targeted disruption of the endocannabinoid system, specifically by blocking the biosynthesis of the key endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This technical guide provides a comprehensive overview of the history, development, and application of this compound in preclinical research, with a focus on its mechanism of action, experimental protocols, and effects on signaling pathways.

History and Development

This compound emerged from research efforts to develop selective chemical probes for serine hydrolases. It belongs to a class of 1,2,3-triazole urea-based inhibitors, which were identified as a versatile scaffold for creating potent and irreversible inhibitors of various enzymes within this class. The development of this compound was a significant advancement, providing a tool to study the consequences of acute DAGL inhibition in vivo, a capability that was previously limited.

Developed alongside its structurally related but inactive control compound, DO53, this compound allows for well-controlled experiments to distinguish the effects of DAGL inhibition from potential off-target effects. This inhibitor pair has been instrumental in elucidating the role of 2-AG signaling in a variety of physiological and pathological processes, including neurotransmission, inflammation, pain, and addiction-related behaviors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₀F₃N₅O₄ |

| Molecular Weight | 573.56 g/mol |

| CAS Number | 1848233-58-8 |

Mechanism of Action

This compound acts as an irreversible inhibitor of both DAGLα and DAGLβ. These enzymes are responsible for the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-AG. By blocking this crucial step, this compound effectively reduces the levels of 2-AG in the brain and peripheral tissues. This reduction in 2-AG leads to decreased activation of cannabinoid receptors, primarily CB1 and CB2, thereby modulating downstream signaling cascades.

Quantitative Effects on Brain Lipid Levels

The administration of this compound leads to significant and rapid alterations in the brain's lipid profile. The following table summarizes the quantitative changes observed in the brains of mice following this compound administration.

| Lipid | Change Following this compound Administration | Reference |

| 2-Arachidonoylglycerol (2-AG) | ~80-90% reduction | [1] |

| Anandamide (AEA) | Significant reduction | [1] |

| Arachidonic Acid (AA) | Significant reduction | [1] |

| Prostaglandins (e.g., PGE₂, PGD₂) | Significant reduction | [1] |

| Diacylglycerols (DAGs) | Elevation | [1] |

Experimental Protocols

In Vivo Administration in Mice

A common application of this compound is in preclinical studies using mouse models. The following provides a general protocol for intraperitoneal (i.p.) administration.

Materials:

-

This compound

-

Vehicle solution (e.g., a mixture of ethanol, Kolliphor, and saline in a 1:1:18 ratio)

-

Sterile syringes and needles

Procedure:

-

Preparation of Dosing Solution: Dissolve this compound in the vehicle solution to the desired concentration. For example, for a 50 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the concentration would be 5 mg/mL.

-

Animal Handling: Weigh the mouse immediately prior to injection to ensure accurate dosing.

-

Injection: Administer the this compound solution via intraperitoneal injection. The typical injection volume is 10 µL/g of body weight.

-

Control Group: A separate cohort of animals should be administered the vehicle-only solution to serve as a control. The inactive compound DO53 can also be used as a negative control to account for any non-DAGL-related effects of the chemical scaffold.

-

Timing of Assessment: The effects of this compound on brain 2-AG levels are typically observed within 2 hours of administration.[1] Behavioral or physiological assessments should be timed accordingly.

Assessment of DAGL Inhibition

In Vitro Assay:

-

Method: A real-time, fluorescence-based natural substrate assay using membrane lysates from HEK293T cells expressing recombinant human DAGLα can be used.[1]

-

Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG).

-

Endpoint: Measurement of the inhibition of 2-AG production. This compound exhibits an IC₅₀ of approximately 6 nM for DAGLα in this assay.[1]

In Vivo Assessment:

-

Method: Liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG and other related lipids in brain tissue homogenates.

-

Procedure:

-

Administer this compound to mice as described above.

-

At a predetermined time point (e.g., 2 hours post-injection), euthanize the animals and rapidly dissect the brain tissue.

-

Homogenize the tissue and perform lipid extraction.

-

Analyze the lipid extracts using LC-MS to determine the concentrations of 2-AG, AEA, AA, and other relevant lipids.

-

Signaling Pathways and Visualizations

This compound's primary effect is on the endocannabinoid signaling pathway. By inhibiting DAGL, it prevents the synthesis of 2-AG, a key retrograde messenger.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a preclinical model.

Conclusion

This compound is a powerful and indispensable research tool for investigating the role of the endocannabinoid 2-AG in the central nervous system and peripheral tissues. Its high potency, selectivity, and in vivo activity, coupled with the availability of a control compound, enable rigorous and well-controlled preclinical studies. This guide provides a foundational understanding of this compound for researchers aiming to utilize this inhibitor to advance our knowledge of endocannabinoid signaling in health and disease.

References

The Core of Endocannabinoid Modulation: A Technical Guide to the Diacylglycerol Lipase Inhibitor DO34

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO34 is a potent, centrally active, and irreversible dual inhibitor of diacylglycerol lipase (B570770) alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ). These enzymes are responsible for the biosynthesis of the primary endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), a key retrograde messenger in the nervous system and a modulator of inflammatory processes. By inhibiting DAGLα and DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream signaling metabolites, making it a critical tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the seminal studies involving this compound, its key pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from seminal publications.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human DAGLα | Real-time fluorescence-based natural substrate assay | 6 | [1] |

| Human DAGLβ | Real-time fluorescence-based natural substrate assay | 3-8 | [1][2] |

| Human ABHD6 | Competitive Activity-Based Protein Profiling (ABPP) | Off-target, inhibited by this compound | [3] |

| Human PLA2G7 | Competitive Activity-Based Protein Profiling (ABPP) | Off-target, inhibited by this compound | [1] |

Table 2: In Vivo Effects of this compound in Mice

| Model | Species | Administration | Dose (mg/kg) | Effect | Reference |

| Naive | ICR Mice | Intraperitoneal (i.p.) | 30 | ~83% decrease in whole-brain 2-AG | [3] |

| Naive | ICR Mice | Intraperitoneal (i.p.) | 30 | ~42% decrease in whole-brain anandamide (B1667382) (AEA) | [3] |

| Naive | ICR Mice | Intraperitoneal (i.p.) | 30 | ~58% decrease in whole-brain arachidonic acid (AA) | [3] |

| LPS-Induced Inflammatory Pain | DAGL-α (+/+) Mice | Intraperitoneal (i.p.) | 3-30 | Dose-dependent reversal of mechanical and cold allodynia | [3] |

| LPS-Induced Inflammatory Pain | DAGL-α (+/+) Mice | Intraperitoneal (i.p.) | 8.6 (ED50) | Reversal of LPS-induced mechanical allodynia | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of DO32 and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

In Vitro Diacylglycerol Lipase (DAGL) Activity Assay

This protocol is adapted from Ogasawara et al. (2016) and is a real-time, fluorescence-based natural substrate assay.[1]

1. Reagents and Materials:

-

HEK293T cells expressing recombinant human DAGLα or DAGLβ

-